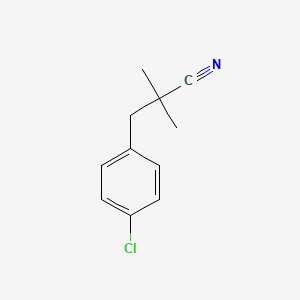

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile

Overview

Description

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been found to inhibit the proliferation of certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might interact with its targets to induce changes that inhibit certain cellular processes.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might also affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and to be metabolically stable in vitro . This suggests that this compound might also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

Similar compounds have been found to have inhibitory actions on certain cells . This suggests that this compound might also have inhibitory effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds, such as triclocarban, are structurally similar to pesticides and some drugs , suggesting that environmental factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating oxidative stress within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human dopaminergic neuroblastoma cells (SH-SY5Y), it has been observed to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under certain conditions and continues to exert its protective effects against oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits protective effects against oxidative stress, while at higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in oxidative stress pathways, which help in reducing reactive oxygen species levels and protecting cells from oxidative damage . Understanding these metabolic pathways is crucial for determining its overall impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, thereby affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

This compound features a chlorophenyl group attached to a dimethylpropanenitrile backbone, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for multiple receptors, including potential interactions with cannabinoid receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against a range of pathogens.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study focused on the anticancer effects of this compound in glioblastoma models. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in vitro. The study highlighted its mechanism involving the modulation of AKT signaling pathways, which are critical in cancer progression .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have not been extensively studied; however, initial assessments suggest it may undergo metabolic transformations that affect its bioavailability and efficacy. Understanding these pathways is crucial for optimizing therapeutic applications.

Q & A

Q. Basic: What are the validated synthetic routes for 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile, and how is structural confirmation achieved?

Answer:

A common synthetic approach involves nucleophilic substitution or condensation reactions using 4-chlorophenyl precursors. For example, methyl 3-(4-chlorophenyl)-3-aryl-2,2-dimethylpropanoate derivatives are synthesized via multi-step reactions, including esterification and cyclization (Scheme 4, ). Structural confirmation relies on 1H and 13C NMR spectroscopy :

- 1H NMR signals at δ 4.23 ppm (CH group) and δ 3.68–3.44 ppm (OCH3 groups) confirm substituent positions.

- 13C NMR peaks at δ 176.2 ppm (carbonyl) and δ 47.2–56.1 ppm (quaternary carbons) validate the backbone ( ).

Physicochemical analyses (e.g., melting point, elemental analysis) complement spectral data for purity assessment.

Q. Advanced: How can researchers resolve contradictions in stereochemical assignments for nitrile-containing analogs?

Answer:

Discrepancies in stereochemistry often arise from dynamic conformational changes or overlapping NMR signals. Advanced strategies include:

- Single-crystal X-ray diffraction : Resolves absolute configuration, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R factor = 0.054, ).

- Variable-temperature NMR : Detects rotational barriers in hindered environments (e.g., bulky dimethyl groups).

- Density Functional Theory (DFT) : Predicts stable conformers and compares computed/experimental NMR shifts ().

Q. Advanced: What methodologies address isomeric impurities in nitrile derivatives, such as positional isomers of ethylphenyl groups?

Answer:

Isomeric mixtures (e.g., 3-(2/3/4-ethylphenyl)-2,2-dimethylpropanenitrile) require:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with acetonitrile/water gradients separate positional isomers ( ).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiates isomers via fragmentation patterns ( ).

- Regulatory thresholds : Follow EWG guidelines for impurity limits in pharmaceutical intermediates ( ).

Q. Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound?

Answer:

Degradation pathways (hydrolysis, oxidation) are monitored using:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identifies hydrolyzed products (e.g., carboxylic acids) via molecular ion clusters.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects nitrile (C≡N) loss (~2240 cm⁻¹) and carbonyl formation (~1700 cm⁻¹) ( ).

- Stability studies : Accelerated conditions (40°C/75% RH) quantify degradation kinetics ( ).

Q. Advanced: How can computational modeling optimize reaction conditions for synthesizing sterically hindered nitriles?

Answer:

Computational tools guide catalyst selection and solvent optimization:

- Molecular docking : Predicts steric clashes between reactants (e.g., 4-chlorophenyl groups and catalysts).

- Solvent polarity simulations : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions ().

- Reaction kinetic modeling : Identifies rate-limiting steps for intermediates like 3-(4-chlorophenyl)-N-hydroxyprop-2-enamide ( ).

Q. Advanced: What strategies validate the antiproliferative activity of this compound derivatives?

Answer:

Biological activity is assessed via:

- In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., IC50 values for methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate, ).

- Structure-Activity Relationship (SAR) : Modifications at the 4-chlorophenyl or dimethyl groups correlate with potency.

- Apoptosis markers : Flow cytometry detects caspase-3 activation ( ).

Q. Basic: How are chromatographic methods optimized for quantifying trace impurities in nitrile-based compounds?

Answer:

Method development involves:

- Column selection : C18 columns resolve polar degradation products (e.g., from hydrolysis).

- Mobile phase optimization : Acetonitrile/toluene mixtures enhance peak symmetry ( ).

- Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<1%), and recovery rates (95–105%) comply with ICH guidelines ( ).

Q. Advanced: What crystallographic techniques elucidate non-covalent interactions in nitrile co-crystals?

Answer:

Co-crystal engineering leverages:

Properties

IUPAC Name |

3-(4-chlorophenyl)-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUVVKMNMOYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266976 | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252672-59-5 | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.